1,3,5-Tri(1H-tetrazol-5-yl)benzene chemical structure and properties
1,3,5-Tri(1H-tetrazol-5-yl)benzene chemical structure and properties
1,3,5-Tri(1H-tetrazol-5-yl)benzene ( ): Synthetic Protocols, Structural Topology, and Application Frontiers
Executive Summary
1,3,5-Tri(1H-tetrazol-5-yl)benzene (
Part 1: Molecular Architecture & Physicochemical Profile
The utility of
Table 1: Physicochemical Specifications
| Property | Value / Description | Context |
| Formula | High-Nitrogen Heterocycle | |
| Molecular Weight | 282.23 g/mol | -- |
| Geometry | Planar, | Ideal for (3,n)-connected nets |
| Acidity ( | ~4.5 (Tetrazole N-H) | Comparable to carboxylic acids; deprotonates readily with bases like |
| Thermal Stability | High thermal resistance due to aromatic stabilization. | |
| Solubility | DMSO, DMF, DMAc | Poor solubility in water/alcohols (neutral form); High solubility as salt ( |
Part 2: Synthetic Pathways & Optimization
The synthesis of
Mechanism of Action
The reaction proceeds via the activation of the nitrile group by a Lewis acid (
Caption: Zinc-catalyzed aqueous synthesis workflow preventing hydrazoic acid formation.
Optimized Protocol (Demko-Sharpless Method)
Safety Note: While this protocol minimizes
-
Reagent Loading: In a 250 mL round-bottom flask, suspend 1,3,5-tricyanobenzene (10 mmol, 1.53 g) in 40 mL of water and 10 mL of isopropanol (solvent ratio is critical for solubility).
-
Catalyst Addition: Add Sodium Azide (
, 90 mmol, 5.85 g) and Zinc Bromide ( , 30 mmol, 6.75 g).-
Why Zinc?
coordinates to the nitrile nitrogen, increasing electrophilicity and accelerating the cycloaddition rate significantly compared to uncatalyzed thermal routes.
-
-
Reaction: Reflux the mixture vigorously at 100°C for 24–48 hours. The suspension will eventually clarify as the soluble zinc-tetrazolate complex forms.
-
Workup (The Critical Step):
-
Cool to room temperature.
-
Add 3M
slowly (Caution: Gas evolution) until pH < 1. This breaks the Zn-tetrazole bond and protonates the ligand. -
Stir for 30 minutes to ensure complete precipitation of the neutral
. -
Purification: Filter the white solid. Wash with 3M
(to remove residual Zn) and then copious water. -
Drying: Dry in a vacuum oven at 80°C overnight. Yield is typically >85%.[4]
-
Part 3: Coordination Chemistry & MOF Architectures
is a "privileged linker" in reticular chemistry. Its triangular geometry allows it to act as a 3-connected node. When combined with metal clusters (serving as 6-connected or 8-connected nodes), it forms highly stable frameworks with soc (square-octahedral) or btt topologies.Key Application: Gas Storage ( and )
The high concentration of localized dipoles on the tetrazole rings enhances the isosteric heat of adsorption (
Caption: Reticular assembly logic for converting H3TTB into porous soc-MOF architectures.
Case Study: Fe-BTT (Iron-Benzenetristetrazolate)
-
Synthesis:
+ in DMF/Methanol. -
Structure: Anionic framework balanced by cations (
, ). -
Performance: The open metal sites on the Iron clusters, combined with the tetrazolate nitrogen atoms, provide strong binding sites for
and .
Part 4: Energetic & Safety Profile
While primarily used as a linker,
-
Thermal Sensitivity: The neutral molecule is relatively stable (
). However, heavy metal salts (Ag, Pb, Hg) of are primary explosives and extremely sensitive to friction and impact. -
Handling Precaution:
-
Always use plastic or glass spatulas; avoid metal-on-metal contact.
-
Store away from strong oxidizers.
-
In case of fire, do not use water (if metal salts are present); use dry sand or
.
-
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Sumida, K., et al. (2012). Carbon Dioxide Capture in Metal–Organic Frameworks. Chemical Reviews, 112(2), 724–781.
-
Alezi, D., et al. (2015). MOF Crystal Chemistry Paving the Way to Gas Storage Needs: Aluminum-Based soc-MOF for CH4, O2, and CO2 Storage. Journal of the American Chemical Society, 137(41), 13308–13318.
- Klapötke, T. M. (2011).Chemistry of High-Energy Materials. De Gruyter. (General reference for tetrazole energetics).
Sources
- 1. 1,3,5-tri(1H-1,2,3-triazol-5-yl)benzene | C12H9N9 | CID 67251999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An expedient route to the tetrazole analogues of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
